3,5-Dichloro-3',5'-dimethyl-4'-methoxybenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

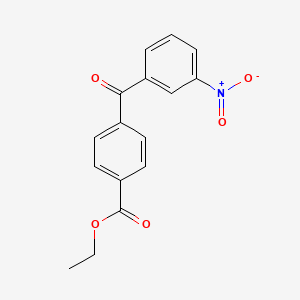

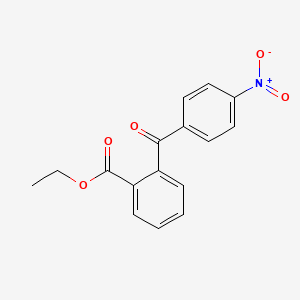

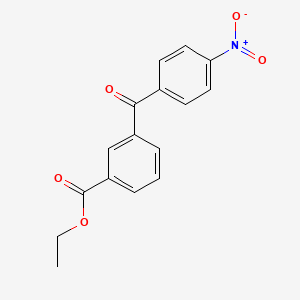

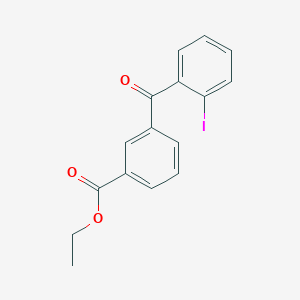

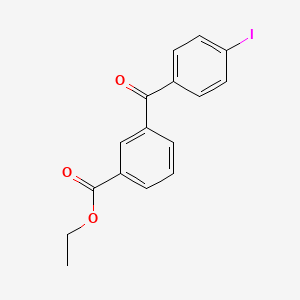

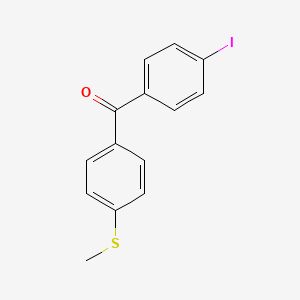

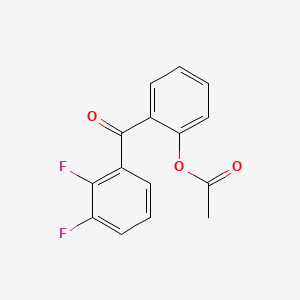

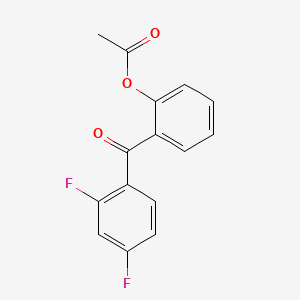

3,5-Dichloro-3’,5’-dimethyl-4’-methoxybenzophenone, also known as oxybenzone, is an organic compound that belongs to the benzophenone family. It has a molecular formula of C16H14Cl2O2 and a molecular weight of 309.19 .

Molecular Structure Analysis

The molecular structure of 3,5-Dichloro-3’,5’-dimethyl-4’-methoxybenzophenone consists of a benzophenone core with two chlorine atoms, two methyl groups, and one methoxy group .Applications De Recherche Scientifique

Transformation in Chlorinated Water

A study investigated the transformation of UV filters, including 3,5-Dichloro-3',5'-dimethyl-4'-methoxybenzophenone, in chlorinated water. The research found that this compound forms different chlorinated products and examined their photostability and toxicity. This study is relevant for understanding the environmental impact and stability of this compound in water systems (Zhuang et al., 2013).

Photophysical Behavior Characterization

Another study focused on the photophysical behavior of DFHBI derivatives, which include similar compounds to this compound. This research provides insights into how these molecules behave under various environmental conditions, which is crucial for their application in imaging RNA and other scientific applications (Santra et al., 2019).

UV Filters Stability in Water

Research exploring the stability of UV filters, such as this compound, in chlorinated water, studied their reaction rates and degradation pathways. This study is important for understanding how these compounds behave in environmental water sources (Negreira et al., 2008).

Biotransformation under Anaerobic Conditions

A study on the biotransformation of a major fungal metabolite closely related to this compound under anaerobic conditions examined its environmental fate. This research contributes to understanding the natural processes affecting such compounds in ecosystems (Verhagen et al., 1998).

Safety and Hazards

Propriétés

IUPAC Name |

(3,5-dichlorophenyl)-(4-methoxy-3,5-dimethylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2O2/c1-9-4-11(5-10(2)16(9)20-3)15(19)12-6-13(17)8-14(18)7-12/h4-8H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQQTZICJFIRZLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)C(=O)C2=CC(=CC(=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.